molecular formula C17H23N5O3S B10929591 N-(4-methylphenyl)-2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}acetamide

N-(4-methylphenyl)-2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}acetamide

Cat. No.: B10929591
M. Wt: 377.5 g/mol
InChI Key: ZBGRGLKKGWGDTN-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}acetamide is a complex organic compound that features a combination of aromatic, pyrazole, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}acetamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Sulfonylation: The pyrazole derivative is then sulfonylated using a sulfonyl chloride in the presence of a base such as triethylamine.

    Piperazine Coupling: The sulfonylated pyrazole is reacted with piperazine to form the piperazine derivative.

    Acetamide Formation: Finally, the piperazine derivative is coupled with 4-methylphenyl acetic acid under amide-forming conditions, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like N,N-diisopropylethylamine (DIPEA).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Oxidized derivatives of the aromatic and pyrazole rings.

    Reduction: Reduced forms of the sulfonyl and acetamide groups.

    Substitution: Nitrated or halogenated derivatives of the aromatic rings.

Scientific Research Applications

N-(4-methylphenyl)-2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions.

    Biological Studies: The compound can be used to study the interactions of pyrazole and piperazine derivatives with biological targets.

    Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}acetamide involves its interaction with specific molecular targets. The pyrazole and piperazine moieties can interact with enzymes or receptors, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methylphenyl)-2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the sulfonyl group, in particular, distinguishes it from other pyrazole and piperazine derivatives, enhancing its potential as a versatile compound in various applications.

Properties

Molecular Formula

C17H23N5O3S

Molecular Weight

377.5 g/mol

IUPAC Name

N-(4-methylphenyl)-2-[4-(1-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]acetamide

InChI

InChI=1S/C17H23N5O3S/c1-14-3-5-15(6-4-14)19-17(23)13-21-7-9-22(10-8-21)26(24,25)16-11-18-20(2)12-16/h3-6,11-12H,7-10,13H2,1-2H3,(H,19,23)

InChI Key

ZBGRGLKKGWGDTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CN(N=C3)C

Origin of Product

United States

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